3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine
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Overview
Description
3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine: is an organic compound with the molecular formula C10H11NO2. It features a unique structure that includes a 1,3-dioxaindan moiety attached to a prop-2-en-1-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine typically involves the reaction of 1,3-dioxaindan derivatives with appropriate amine precursors under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives with different functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, 3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including as candidates for drug development targeting specific diseases .
Industry: Industrially, the compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
- 2-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- 3-(1,3-Dioxaindan-5-yl)prop-2-ynoic acid
Comparison: Compared to similar compounds, 3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine stands out due to its unique combination of the 1,3-dioxaindan and prop-2-en-1-amine moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H11NO2/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h1-4,6H,5,7,11H2/b2-1+ |
InChI Key |
VYFIRAGGRGUHIO-OWOJBTEDSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/CN |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CCN |
Origin of Product |
United States |
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